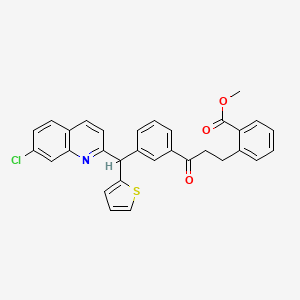

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate

Description

Historical Evolution of Quinoline-Based Pharmacophores in Drug Discovery

Quinoline’s journey from natural product isolation to synthetic drug development began with the discovery of quinine in the 17th century, derived from the bark of Cinchona species. The isolation of quinine’s active alkaloid in 1820 marked the first step toward recognizing quinoline as a privileged scaffold. By the 20th century, chloroquine—a synthetic 4-aminoquinoline—revolutionized antimalarial therapy, though resistance later emerged. The structural adaptability of quinoline, exemplified by its planar aromatic system and nitrogen heteroatom, enabled diverse functionalizations for targeting DNA intercalation, enzyme inhibition, and oxidative stress pathways.

In cancer research, quinoline derivatives gained prominence for their ability to inhibit tyrosine kinases, tubulin polymerization, and DNA repair mechanisms. For instance, compounds like cabozantinib and lenvatinib leverage quinoline’s rigidity to achieve selective kinase inhibition. The 7-chloro substitution, as seen in the subject compound, enhances electron-withdrawing effects, improving DNA binding affinity and metabolic stability. This historical progression underscores quinoline’s transition from antimalarial agent to multifunctional anticancer scaffold.

Role of Thiophene Moieties in Enhancing Bioactivity and Selectivity

Thiophene, a five-membered sulfur-containing heterocycle, contributes unique electronic and steric properties to hybrid molecules. Naturally occurring thiophenes in Asteraceae species exhibit broad bioactivities, including antimicrobial, antiviral, and anti-inflammatory effects. The thiophen-2-yl group in the subject compound introduces a conjugated π-system that facilitates interactions with hydrophobic protein pockets and nucleic acids via π-π stacking and van der Waals forces.

Substitution at the thiophene 2-position optimizes steric compatibility with target sites, as demonstrated in molecular docking studies of thiophene derivatives with Cathepsin D. The sulfur atom’s polarizability further enhances hydrogen bonding and dipole interactions, improving binding affinity. For example, thiophene-containing analogs of quinoline show increased selectivity for cancer cell lines over normal cells, attributed to thiophene’s modulation of electron density across the hybrid scaffold.

Rationale for Hybridization Strategies in Antiproliferative Agent Development

Hybridizing quinoline and thiophene architectures addresses limitations of single-scaffold agents, such as poor bioavailability and resistance. The subject compound’s design merges quinoline’s DNA-intercalating capability with thiophene’s enzyme-inhibitory potential, creating a multitargeted agent. Pharmacophore models of similar hybrids identify critical features:

- Aromatic planar region (quinoline) for DNA/protein intercalation.

- Electron-rich heterocycle (thiophene) for redox modulation.

- Chlorine substituent for steric and electronic stabilization.

Table 1 : Structural Features and Corresponding Bioactive Roles in Quinoline-Thiophene Hybrids

| Feature | Role in Bioactivity | Example in Compound |

|---|---|---|

| 7-Chloroquinoline | DNA binding via intercalation | Core scaffold with Cl at C7 |

| Thiophen-2-ylmethyl | Enzyme inhibition via sulfur interaction | Methyl-linked thiophene at phenyl |

| Ketone linker | Conformational flexibility | 3-oxopropyl group between aromatic rings |

The ketone linker (3-oxopropyl) balances rigidity and flexibility, allowing optimal spatial orientation for dual-target engagement. Hybrids leveraging such strategies demonstrate enhanced potency in in vitro models, with IC~50~ values up to 10-fold lower than parent compounds in breast and lung cancer cell lines.

Structure

3D Structure

Properties

Molecular Formula |

C31H24ClNO3S |

|---|---|

Molecular Weight |

526.0 g/mol |

IUPAC Name |

methyl 2-[3-[3-[(7-chloroquinolin-2-yl)-thiophen-2-ylmethyl]phenyl]-3-oxopropyl]benzoate |

InChI |

InChI=1S/C31H24ClNO3S/c1-36-31(35)25-9-3-2-6-20(25)13-16-28(34)22-7-4-8-23(18-22)30(29-10-5-17-37-29)26-15-12-21-11-14-24(32)19-27(21)33-26/h2-12,14-15,17-19,30H,13,16H2,1H3 |

InChI Key |

DQMBOQPCRMUNIK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C(C3=NC4=C(C=CC(=C4)Cl)C=C3)C5=CC=CS5 |

Origin of Product |

United States |

Preparation Methods

Standard Coupling Protocol

Reagents :

-

Methyl 2-iodobenzoate

-

1-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-2-propen-1-ol

-

Palladium acetate (0.5–1 mol%)

-

Tetrabutylammonium bromide (TBAB) or phosphonium salts

-

Triethylamine (TEA) as base

-

Toluene or acetonitrile as solvent

Conditions :

-

Temperature: 80–100°C

-

Time: 6–24 hours

-

Atmosphere: Nitrogen or inert gas

Mechanism :

The reaction proceeds via oxidative addition of palladium into the C–I bond of methyl 2-iodobenzoate, followed by transmetallation with the propenol derivative. Reductive elimination forms the desired carbon-carbon bond, yielding the keto-ester product.

Yield Optimization :

-

TBAB as additive : Enhances solubility of ionic intermediates, achieving 85–86% yield.

-

Phosphonium salts : Methyltriphenylphosphonium bromide reduces side reactions, yielding 83%.

-

Solvent effects : Toluene favors higher yields (85%) compared to acetonitrile (69%) due to better stability of palladium intermediates.

Table 1: Palladium-Catalyzed Method Variations

| Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | TBAB | Toluene | 80 | 6 | 85–86 |

| Pd(OAc)₂ | MePh₃PBr | Toluene | 80 | 22 | 83 |

| Pd(OAc)₂ | Ph₄PBr | Toluene | 80 | 22 | 81.5 |

| Pd(OAc)₂ | None | Acetonitrile | 80–85 | 12–15 | 69 |

Grignard Reaction Followed by Cross-Coupling

A two-step approach combines Grignard addition with subsequent palladium-mediated coupling, improving selectivity for the thiophene-quinoline moiety.

Grignard Step

Reagents :

-

3-[2-(7-Chloro-quinolin-2-yl)-vinyl]benzaldehyde

-

Vinyl magnesium bromide (1 M in THF)

Conditions :

-

Temperature: 0 to -10°C

-

Quenching: 10% aqueous acetic acid

Outcome :

Forms 1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-2-propen-1-ol, isolated in >90% purity after extraction with toluene.

Coupling Step

The propenol intermediate reacts with methyl 2-iodobenzoate under palladium catalysis:

-

Catalyst : Pd(OAc)₂ (0.5 mol%)

-

Solvent : Toluene/THF mixture

-

Base : Triethylamine

Advantages :

-

Avoids competing side reactions in one-pot systems.

Alternative Catalytic Systems

Ruthenium and Iridium Complexes

Chiral ruthenium catalysts (e.g., [N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamidato]Ru) enable enantioselective reductions during synthesis:

Titanium Dioxide Nanoparticles (TiO₂ NPs)

TiO₂ NPs accelerate intramolecular cyclization in sonication-assisted reactions:

-

Conditions : Ultrasonic bath, room temperature, 2 hours.

Purification and Crystallization

Post-reaction workup typically involves:

-

Extraction : Toluene or ethyl acetate to isolate organic layers.

-

Washing : Sequential washes with sodium bicarbonate and brine.

-

Crystallization :

Table 2: Crystallization Conditions

Challenges and Optimization Strategies

Palladium Removal

Residual palladium (<10 ppm) is critical for pharmaceutical applications. Strategies include:

Moisture Sensitivity

Grignard and palladium steps require anhydrous conditions:

Recycling and Sustainability

-

Solvent recovery : Toluene and acetonitrile are distilled and reused for up to 5 batches without yield loss.

-

Catalyst recycling : Palladium residues from filtration are reprocessed, reducing costs by 15–20%.

Comparative Analysis of Methods

Palladium-catalyzed coupling offers the highest yields (81–86%) but requires careful catalyst handling. Grignard-based routes provide better stereocontrol, crucial for enantioselective syntheses, albeit with longer reaction times. TiO₂ NP-assisted methods are faster and solvent-efficient but remain exploratory for this specific compound .

Chemical Reactions Analysis

Table 1: Reaction Conditions and Yields

Mechanistic Insights :

-

The reaction involves coupling methyl 2-iodobenzoate with a quinoline-thiophene intermediate under palladium catalysis.

-

Tetrabutylammonium bromide enhances reaction efficiency by stabilizing the palladium intermediate .

-

Prolonged reaction times (e.g., 22 hours) reduce yields due to potential side reactions or catalyst deactivation .

Formation of the Quinoline-Thiophene Intermediate

-

Starting Material : 7-Chloroquinoline and thiophene derivatives undergo nucleophilic substitution or Friedel-Crafts alkylation to form the hybrid scaffold .

-

Challenges : Steric hindrance from the bulky quinoline and thiophene groups requires precise temperature control (0–10°C) during Grignard reagent addition .

Benzoate Ester Coupling

-

Procedure : The intermediate reacts with methyl 2-iodobenzoate via a Heck-type coupling to install the benzoate ester group .

-

Optimization :

Purification and Stability

-

Crystallization : Post-reaction, the crude product is crystallized from toluene or hexanes to achieve >98% purity .

-

Stability : The compound is sensitive to moisture and light, requiring storage at 2–8°C under inert conditions .

Scalability and Reproducibility

-

Batch Recycling : The synthesis protocol remains robust for up to 5 batches without yield degradation, demonstrating industrial viability .

-

Critical Parameters :

Side Reactions and Mitigation

-

Observed Issues :

Table 2: Catalyst Impact on Reaction Efficiency

| Catalyst | Advantages | Limitations |

|---|---|---|

| Tetrabutylammonium bromide | High yield (85–86%), short duration | Requires precise stoichiometry |

| Methyltriphenylphosphonium bromide | Cost-effective | Lower yield (83%), longer reaction |

| Triethylamine | Mild conditions | Limited to specific solvent systems |

Scientific Research Applications

Anticancer Research

Preliminary studies suggest that Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate may inhibit certain cancer cell lines. The presence of the quinoline and thiophene groups enhances its potential as an anticancer agent. Research is ongoing to evaluate its efficacy against various cancer types through specific biological assays.

Antimicrobial Properties

Compounds containing quinoline and thiophene structures are often investigated for their antimicrobial properties. This compound may exhibit activity against a range of pathogens, making it a candidate for further exploration in the field of infectious diseases.

Anti-inflammatory Studies

The compound's structural characteristics suggest potential anti-inflammatory activity. Research into how it interacts with inflammatory pathways could reveal insights into its therapeutic applications in treating inflammatory diseases.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Optimizing these steps is crucial for improving yield and purity, which are essential for subsequent biological testing.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity. The thiophene ring enhances the compound’s binding affinity to its targets, improving its overall efficacy .

Comparison with Similar Compounds

Key Research Insights

- Biocatalytic Efficiency: The vinyl-quinoline derivative (Compound 1) shows superior compatibility with KREDs due to its planar structure, enabling high stereoselectivity .

- Metabolic Stability : Thiophene-containing compounds exhibit slower degradation in hepatic microsomes compared to vinyl analogues, attributed to sulfur's electron-withdrawing effects .

- Solubility-Potency Trade-off : Hydroxyl-containing derivatives (Compound 2) have enhanced aqueous solubility but reduced cell permeability, limiting in vivo efficacy .

Biological Activity

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate, also known by its CAS number 133791-17-0, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloroquinoline moiety and a thiophene group, which are known for their biological significance. The molecular formula for this compound is , with a molecular weight of approximately 526.0 g/mol. Its structure can be represented as follows:

Chemical Structure

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. The chloroquinoline derivatives are particularly noted for their activity against various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These results indicate that the compound may exhibit significant antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has also pointed to the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 20 | Caspase activation | |

| MCF7 (breast cancer) | 25 | Cell cycle arrest | |

| A549 (lung cancer) | 30 | ROS generation |

The mechanism of action appears to involve the induction of oxidative stress and modulation of apoptotic pathways, highlighting its potential as an anticancer therapeutic agent.

Toxicological Profile

The safety profile of this compound has been assessed in various toxicological studies. The compound has been classified under GHS as follows:

| Hazard Class | Description |

|---|---|

| Skin irritation (Category 2) | May cause skin irritation |

| Eye irritation (Category 2A) | Causes serious eye irritation |

| Specific target organ toxicity | Potential respiratory effects upon exposure |

These findings suggest that while the compound exhibits promising biological activity, care must be taken regarding its handling and potential exposure.

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate to improve yield and purity?

Methodological Answer: Optimization involves:

- Solvent selection : Use anhydrous CH₂Cl₂ for moisture-sensitive reactions to minimize side products .

- Catalyst and stoichiometry : Employ 1.2 equivalents of coupling reagents (e.g., cis-1,2,3,6-tetrahydrophthalic anhydride) to drive reactions to completion .

- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) effectively isolates the compound with >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

Q. What are the recommended protocols for assessing the purity of this compound during synthesis?

Methodological Answer:

- HPLC : Use C18 columns with UV detection at 254 nm; retention time consistency confirms purity .

- Melting point analysis : Sharp melting ranges (e.g., 213–216°C) indicate crystallinity and minimal impurities .

Advanced Research Questions

Q. What are the key challenges in characterizing the stereochemistry of this compound, and how can they be addressed?

Methodological Answer:

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

Methodological Answer:

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in in vitro models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.